molecular formula C14H13FO3 B6374326 5-(2,5-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261890-82-7

5-(2,5-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374326
CAS No.: 1261890-82-7
M. Wt: 248.25 g/mol
InChI Key: RBLJBZOUBLKQTN-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxy groups and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-fluorophenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Methods: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing methods such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Hydroxy derivatives and reduced phenolic compounds.

    Substitution Products: Various substituted phenols depending on the reagents used.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

    3-(2,5-Dimethoxyphenyl)propanoic acid: Another compound with a similar phenyl ring structure but different substituents.

Uniqueness

5-(2,5-Dimethoxyphenyl)-2-fluorophenol is unique due to the presence of both methoxy and fluorine groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLJBZOUBLKQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684382
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-82-7
Record name [1,1′-Biphenyl]-3-ol, 4-fluoro-2′,5′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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